An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide: Properties, Synthesis, and Analysis
An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide: Properties, Synthesis, and Analysis
Introduction
N-tert-Butyl-4-methylbenzamide is a member of the substituted N-alkylbenzamide family, a class of compounds recognized for its prevalence in pharmacologically active molecules and complex organic synthesis.[1] This molecule, characterized by a benzamide core substituted with a para-methyl group on the aromatic ring and a sterically demanding tert-butyl group on the amide nitrogen, serves as an interesting substrate for studies in medicinal chemistry, materials science, and chemical ecology. The presence of the bulky tert-butyl group can significantly influence the compound's conformation, reactivity, and biological interactions compared to less hindered amides.
This technical guide provides a comprehensive overview of N-tert-Butyl-4-methylbenzamide for researchers, scientists, and drug development professionals. It covers the core chemical and physical properties, detailed and reasoned synthesis protocols, a full spectroscopic profile for structural elucidation, and a discussion of its potential applications and safety considerations.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. N-tert-Butyl-4-methylbenzamide is a white solid at room temperature, with its key identifiers and properties summarized below.
Chemical Structure
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-tert-butyl-4-methylbenzamide | PubChem[2] |
| CAS Number | 42498-32-8 | PubChem[2] |
| Molecular Formula | C₁₂H₁₇NO | PubChem[2] |
| Molecular Weight | 191.27 g/mol | PubChem[2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)(C)C | PubChem[2] |
| InChI Key | BHVOUXZTZXPBQA-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Inferred from analogs |
| Melting Point | ~134-135 °C | Based on the closely related N-tert-butylbenzamide.[3][4] |
| XLogP3 | 2.5 | Computed by PubChem, indicating moderate lipophilicity.[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Water Solubility | Insoluble | Inferred from structure and analog data. |
Section 2: Synthesis Methodologies
The synthesis of N-tert-Butyl-4-methylbenzamide can be approached through several reliable methods. The choice of method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. We present two robust protocols here.
Method A: Acylation via 4-methylbenzoyl Chloride
This is a classic and highly efficient method for amide bond formation. The underlying principle is the nucleophilic acyl substitution, where the highly reactive acid chloride is attacked by the nucleophilic tert-butylamine. The reaction is typically fast and high-yielding. An inert solvent like dichloromethane is used, and a base (in this case, an excess of the amine reactant) is required to neutralize the HCl byproduct.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.
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Reagent Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The slow addition prevents a rapid temperature increase and side reactions.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure complete conversion.
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-tert-Butyl-4-methylbenzamide.
Method B: Copper-Catalyzed Ritter-type Reaction
An alternative approach utilizes a Ritter-type reaction, which is particularly useful when starting from a nitrile. A study has demonstrated the synthesis of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate (Boc₂O), catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂). This method avoids the need to prepare an acid chloride and often proceeds under mild, solvent-free conditions.
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Reaction Setup: In a reaction vial, combine 4-methylbenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.2 equivalents), and Cu(OTf)₂ (5 mol%).
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Reaction: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the nitrile.
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Workup: Upon completion, dissolve the reaction mixture in ethyl acetate.
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Purification: Purify the product directly by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-tert-Butyl-4-methylbenzamide.
Section 3: Structural Elucidation and Spectroscopic Profile
The structure of N-tert-Butyl-4-methylbenzamide can be unequivocally confirmed using a combination of standard spectroscopic techniques. The expected data are outlined below.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets in the aromatic region (~7.2-7.7 ppm). The protons ortho to the carbonyl group will be deshielded relative to the protons meta to it. Each doublet will integrate to 2H.
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N-H Proton: A broad singlet (~5.9-6.1 ppm) due to the amide proton. Its chemical shift can be concentration-dependent.
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Aromatic Methyl Protons: A sharp singlet at ~2.4 ppm, integrating to 3H.
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tert-Butyl Protons: A sharp singlet at ~1.45 ppm, integrating to 9H, characteristic of the magnetically equivalent methyl groups on the tert-butyl moiety.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the range of ~166-168 ppm.
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Aromatic Carbons: Four distinct signals are expected for the aromatic ring carbons, including the ipso-carbon attached to the carbonyl, the ipso-carbon attached to the methyl group, and the two pairs of CH carbons.
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tert-Butyl Carbons: Two signals: one for the quaternary carbon (~51-52 ppm) and one for the three equivalent methyl carbons (~28-29 ppm).
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Aromatic Methyl Carbon: A signal around ~21 ppm.
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IR (Infrared) Spectroscopy:
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N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹, characteristic of a secondary amide N-H bond.
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C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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C=O Stretch (Amide I band): A very strong, sharp absorption peak in the region of 1640-1660 cm⁻¹. This is one of the most prominent features in the spectrum.
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MS (Mass Spectrometry):
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Molecular Ion (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 191.[2]
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Key Fragmentation: A significant fragment is expected at m/z = 119, corresponding to the p-toluoyl cation [CH₃C₆H₄CO]⁺, formed by the cleavage of the amide C-N bond. Another major fragment would be at m/z = 57, corresponding to the tert-butyl cation [C(CH₃)₃]⁺.
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Section 4: Reactivity and Potential Applications
While specific, large-scale applications for N-tert-Butyl-4-methylbenzamide are not widely documented, its structural features suggest several areas of research interest.
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Chemical Reactivity: As a secondary amide, the molecule can undergo hydrolysis to 4-methylbenzoic acid and tert-butylamine under strong acidic or basic conditions. The amide bond is generally stable, but the bulky tert-butyl group may influence reaction rates at the carbonyl center or the N-H position due to steric hindrance.
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Medicinal Chemistry and Drug Discovery: The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with activities ranging from antiemetics to antipsychotics and enzyme inhibitors.[1][5] N-tert-Butyl-4-methylbenzamide can serve as a valuable intermediate or fragment for the synthesis of more complex pharmaceutical candidates. The lipophilic p-tolyl and tert-butyl groups can be explored for their ability to occupy specific hydrophobic pockets in enzyme or receptor binding sites.
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Chemical Ecology: The compound is listed in The Pherobase, a database of semiochemicals and floral compounds.[6] This suggests it may have a natural origin or possess properties that modulate insect behavior, making it a candidate for research in agriculture or ecology.
Section 5: Safety and Handling
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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First Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.
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-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
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Stability: The compound is stable under normal storage conditions. Avoid strong oxidizing agents.
Conclusion
N-tert-Butyl-4-methylbenzamide is a well-defined organic compound with established synthesis routes and a predictable spectroscopic profile. Its value lies primarily in its potential as a building block for more complex molecules in the pharmaceutical and materials science sectors, and as a subject for investigation in chemical ecology. The sterically hindered nature of the amide bond provides a unique structural motif for exploring structure-activity relationships. This guide provides the core technical information necessary for scientists to synthesize, characterize, and utilize this compound in their research endeavors.
References
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PubChem. 4-tert-butyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]
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PubChem. N-tert-Butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
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ChemSynthesis. N-tert-butyl-benzamide. [Link]
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Chemsrc. CAS#:6852-60-4 | 2-methyl-N-(2-methylpropylidene)propan-2-amine. [Link]
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AABlocks. Benzoyl-DL-alanine. [Link]
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LookChem. Cas 7337-45-3, BORANE-TERT-BUTYLAMINE COMPLEX. [Link]
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Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
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The Pherobase. N-tert-Butyl-4-methylbenzamide (C12H17NO). [Link]
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